![molecular formula C21H16BrN3OS B2462063 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1219902-56-3](/img/no-structure.png)

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

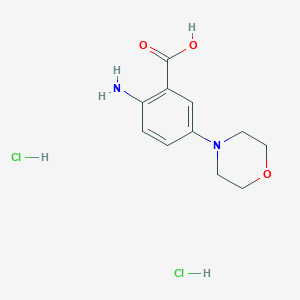

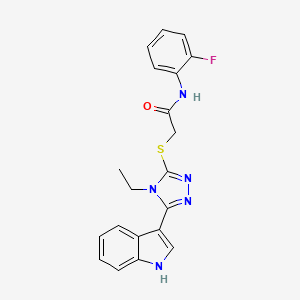

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16BrN3OS and its molecular weight is 438.34. The purity is usually 95%.

BenchChem offers high-quality 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives :

- Abdel-Rahman, Awad, and Bakhite (1992) detailed the synthesis of novel tetrahydroquinolinothienopyrimidine derivatives, showcasing the chemical versatility and potential for creating new compounds with this chemical structure SYNTHESIS OF THIENOQUINOLINES. PART II. SYNTHESIS OF NOVEL TETRAHYDROQUINOLINO[3′,2′:4,5]THIENO[3,2-d]-PYRIMIDINE DERIVATIVES.

Antitumor Activity :

- Hafez and El-Gazzar (2017) synthesized new thienopyrimidine derivatives and evaluated their antitumor activity. They found that these compounds exhibited potent anticancer activity on various human cancer cell lines, comparable to doxorubicin, a standard chemotherapy drug Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives.

Synthesis and Reactions of Derivatives :

- Kinoshita et al. (1987) explored the synthesis and reactions of 2,3-dihydrothiazolopyrimidine derivatives, a process that can be instrumental in the development of new pharmaceuticals and chemicals Synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives.

Luminescent Heterotetracyclic Frameworks :

- Tomashenko, Novikov, and Khlebnikov (2017) synthesized new heterocyclic frameworks that are luminescent in solutions with high quantum yields. Such compounds could have applications in materials science and sensor technology NHC as the Guiding Factor in a Copper-Catalyzed Intramolecular C Arylation of Pyrrolylimidazolium Salts: Synthesis of Luminescent Heterotetracyclic Frameworks.

Antimicrobial Activity :

- Gad-Elkareem, Abdel-fattah, and Elneairy (2011) reported the synthesis of new thio-substituted ethyl nicotinate, thienopyridine, and pyridothienopyrimidine derivatives, some of which displayed significant in vitro antimicrobial activities Pyridine-2(1H)-thione in heterocyclic synthesis: synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives.

Synthesis of Novel Compounds with Potential Biological Activity :

- Lei, Wang, Xiong, and Lan (2017) established a rapid and green synthetic method for a morpholine derivative of thienopyrimidin, highlighting its potential as an intermediate in pharmaceuticals for inhibiting tumor necrosis factor alpha and nitric oxide Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.

Annulation of Pyrimidines to Thiophenes or Furans :

- Pokhodylo, Shyyka, Matiychuk, and Obushak (2015) developed a high-yield synthetic method for thienopyrimidine derivatives, which can be significant in pharmaceutical and organic chemistry research New Convenient Strategy for Annulation of Pyrimidines to Thiophenes or Furans via the One-pot Multistep Cascade Reaction of 1H-Tetrazoles with Aliphatic Amines.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core followed by the introduction of the 3-bromophenyl and 3,4-dihydroisoquinolin-2(1H)-yl groups.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "bromobenzene", "3,4-dihydroisoquinoline", "sodium hydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium azide", "sulfuric acid", "sodium carbonate", "potassium carbonate", "potassium iodide", "hydrogen peroxide", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-thienyl)-4-oxobutanoate from 2-aminothiophene and ethyl acetoacetate via a Knoevenagel condensation reaction using acetic acid as a catalyst.", "Step 2: Synthesis of thieno[3,2-d]pyrimidin-4(3H)-one from ethyl 2-(2-thienyl)-4-oxobutanoate via a cyclization reaction using sulfuric acid as a catalyst.", "Step 3: Synthesis of 7-bromo-2-thienylpyrimido[4,5-d]pyrimidine-4,6(1H,5H)-dione from thieno[3,2-d]pyrimidin-4(3H)-one and bromobenzene via a Suzuki-Miyaura coupling reaction using palladium on carbon as a catalyst.", "Step 4: Synthesis of 7-(3-bromophenyl)-2-thienylpyrimido[4,5-d]pyrimidine-4,6(1H,5H)-dione from 7-bromo-2-thienylpyrimido[4,5-d]pyrimidine-4,6(1H,5H)-dione and 3,4-dihydroisoquinoline via a Pictet-Spengler reaction using sulfuric acid as a catalyst.", "Step 5: Synthesis of 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one from 7-(3-bromophenyl)-2-thienylpyrimido[4,5-d]pyrimidine-4,6(1H,5H)-dione and sodium hydride via a deprotonation reaction followed by a nucleophilic substitution reaction using sodium hydroxide as a base.", "Step 6: Synthesis of 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one from 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one and sodium nitrite via a diazotization reaction using hydrochloric acid as a catalyst.", "Step 7: Synthesis of 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one from 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one and sodium azide via an azidation reaction using sodium carbonate as a base.", "Step 8: Synthesis of 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one from 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one and potassium iodide via a halogenation reaction using hydrogen peroxide as an oxidizing agent." ] } | |

Número CAS |

1219902-56-3 |

Nombre del producto |

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one |

Fórmula molecular |

C21H16BrN3OS |

Peso molecular |

438.34 |

Nombre IUPAC |

7-(3-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H16BrN3OS/c22-16-7-3-6-14(10-16)17-12-27-19-18(17)23-21(24-20(19)26)25-9-8-13-4-1-2-5-15(13)11-25/h1-7,10,12H,8-9,11H2,(H,23,24,26) |

Clave InChI |

GCFBXBYXLUCWIY-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2461991.png)

![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2461992.png)

![1-[3-[(2-Fluorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2461993.png)

![1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2461994.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B2461995.png)

![5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2461996.png)

![N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2461997.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2462001.png)

![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)